molecular formula C15H19BrN4O2 B11834837 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine

カタログ番号: B11834837
分子量: 367.24 g/mol
InChIキー: SMBRPBZLTNVLJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridine core substituted with a bromo group at position 3, a methyl group at position 2, and a 1,2,3-triazole moiety at position 4. Such hybrid structures are of interest in medicinal chemistry due to their ability to interact with biological targets via multiple binding modes .

特性

分子式

C15H19BrN4O2

分子量

367.24 g/mol

IUPAC名

3-bromo-2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridine

InChI

InChI=1S/C15H19BrN4O2/c1-10-11(16)6-7-12(17-10)15-13(20(2)19-18-15)9-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-9H2,1-2H3

InChIキー

SMBRPBZLTNVLJP-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)Br

製品の起源

United States

準備方法

Bromination of 2-Methylpyridine

2-Methylpyridine undergoes electrophilic bromination at position 3 using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This yields 3-bromo-2-methylpyridine with >90% regioselectivity.

Reaction Conditions :

  • Br₂ (1.1 eq.), FeBr₃ (0.1 eq.), CH₂Cl₂, 0°C → rt, 12 h.

  • Yield : 85%.

Functionalization at Position 6

The 6-position is functionalized via nitration followed by reduction to an amine, which is subsequently converted to an azide:

  • Nitration :

    • HNO₃/H₂SO₄, 0°C → 50°C, 6 h.

    • Product : 3-Bromo-2-methyl-6-nitropyridine (Yield: 78%).

  • Reduction to Amine :

    • H₂/Pd-C, ethanol, rt, 3 h.

    • Product : 6-Amino-3-bromo-2-methylpyridine (Yield: 95%).

  • Diazotization and Azide Formation :

    • NaNO₂, HCl (0–5°C), followed by NaN₃.

    • Product : 3-Bromo-2-methylpyridine-6-azide (Yield: 82%).

Synthesis of the Triazole Subunit

Preparation of Propargyl-THP Ether

Propargyl alcohol is protected with THP using dihydropyran and catalytic p-toluenesulfonic acid (p-TsOH):

Reaction Conditions :

  • Propargyl alcohol (1 eq.), dihydropyran (1.2 eq.), p-TsOH (0.05 eq.), CH₂Cl₂, rt, 2 h.

  • Product : Propargyl-THP ether (Yield: 94%).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The pyridine-6-azide reacts with propargyl-THP ether under Cu(I) catalysis to form the 1,4-disubstituted triazole:

Reaction Conditions :

  • Pyridine-6-azide (1 eq.), propargyl-THP ether (1.1 eq.), CuSO₄·5H₂O (0.1 eq.), sodium ascorbate (0.2 eq.), t-BuOH/H₂O (1:1), rt, 12 h.

  • Product : 3-Bromo-2-methyl-6-(4-(THP-oxymethyl)-1H-1,2,3-triazol-1-yl)pyridine (Yield: 88%).

N-Methylation of the Triazole

The triazole’s N1 position is methylated using methyl iodide and a base:

Reaction Conditions :

  • Triazole intermediate (1 eq.), CH₃I (1.5 eq.), K₂CO₃ (2 eq.), DMF, 60°C, 6 h.

  • Product : 3-Bromo-2-methyl-6-(1-methyl-5-(THP-oxymethyl)-1H-1,2,3-triazol-4-yl)pyridine (Yield: 76%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.92 (s, 1H, triazole-H), 4.62 (d, J = 6.5 Hz, 1H, THP-O), 3.98 (s, 3H, N-CH₃), 2.58 (s, 3H, pyridine-CH₃).

  • HRMS : m/z calcd. for C₁₅H₁₉BrN₄O₂ [M+H]⁺: 367.24; found: 367.23.

Purity and Stability

  • HPLC Purity : 95% (C18 column, MeCN/H₂O gradient).

  • Storage : Stable at 2–8°C under inert atmosphere for >12 months.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct THP Protection

A Mitsunobu reaction installs the THP group post-triazole formation:

Reaction Conditions :

  • Triazole-alcohol (1 eq.), dihydropyran (1.2 eq.), PPh₃ (1.5 eq.), DIAD (1.5 eq.), THF, rt, 4 h.

  • Yield : 89%.

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from hydrazinolysis of esters cyclize in basic media to form triazoles:

Reaction Conditions :

  • Thiosemicarbazide (1 eq.), NaOH (2 eq.), EtOH, reflux, 3 h.

  • Yield : 52–88%.

Industrial-Scale Considerations

  • Cost Optimization : Bulk synthesis uses propargyl-THP ether prepared in situ, reducing purification steps.

  • Safety : Azide intermediates require handling in fume hoods due to explosive hazards .

化学反応の分析

反応の種類

3-ブロモ-2-メチル-6-(1-メチル-5-(((テトラヒドロ-2H-ピラン-2-イル)オキシ)メチル)-1H-1,2,3-トリアゾール-4-イル)ピリジンは、さまざまな化学反応を受ける可能性があり、以下を含みます。

    置換反応: 適切な条件下で、臭素原子は、アミンやチオールなどの他の求核剤によって置換される可能性があります。

    酸化と還元: この化合物は、特にトリアゾール部分で、酸化と還元反応を受ける可能性があります。

    加水分解: テトラヒドロ-2H-ピラン-2-イル基は、酸性または塩基性条件下で加水分解され、対応するヒドロキシル誘導体を生成します。

一般的な試薬と条件

    臭素化: 光またはラジカル開始剤の存在下で、N-ブロモスクシンイミド(NBS)。

    クリックケミストリー: トリ(ベンジルトリアゾリルメチル)アミン(TBTA)などのリガンドの存在下で、銅(I)ブロミドなどの銅(I)触媒。

    加水分解: 酸性または塩基性水溶液。

主要な生成物

    置換生成物: 使用する求核剤に応じて、さまざまな置換誘導体が得られます。

    酸化生成物: トリアゾール環の酸化は、トリアゾリンジオンを生成する可能性があります。

    加水分解生成物: テトラヒドロ-2H-ピラン-2-イル基の加水分解は、対応するアルコールを生成します。

科学的研究の応用

Synthesis Overview

The compound is synthesized through several steps involving the formation of the pyridine ring, introduction of the triazole moiety via click chemistry, and attachment of the tetrahydro-2H-pyran-2-yl group through etherification reactions. This multi-step synthesis allows for the production of derivatives with tailored properties for specific applications.

Medicinal Chemistry

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine serves as a building block in the development of pharmaceutical agents. Its structural features enable it to interact with biological targets effectively:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

Materials Science

In materials science, this compound can be utilized to develop novel materials with unique electronic or photophysical properties:

PropertyDescription
Electronic Properties Potential use in organic electronics due to its conjugated structure.
Photophysical Properties May exhibit interesting light absorption or emission characteristics useful in photonic applications.

Biological Studies

The compound can act as a probe or ligand in biological assays:

  • Protein-Ligand Interactions : It can be used to study interactions between proteins and small molecules, aiding in drug discovery.

Chemical Biology

In chemical biology, this compound is valuable for designing chemical probes to investigate biological pathways:

ApplicationDescription
Pathway Analysis Helps in elucidating signaling pathways by targeting specific proteins.
Mechanistic Studies Assists in understanding molecular mechanisms through targeted interactions.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Medicinal Applications : Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines.
  • Material Development : Investigations into its electronic properties have led to the development of materials suitable for organic light-emitting diodes (OLEDs).
  • Biological Probes : The compound has been successfully used as a ligand in assays to measure enzyme activity related to metabolic disorders.

作用機序

類似の化合物との比較

類似の化合物

  • 3-ブロモ-4-クロロ-7-アザインドール
  • 3-ブロモ-4,5-ジクロロピリジン
  • 3-ヨード-6-メチル-1H-ピロロ[2,3-b]ピリジン

独自性

3-ブロモ-2-メチル-6-(1-メチル-5-(((テトラヒドロ-2H-ピラン-2-イル)オキシ)メチル)-1H-1,2,3-トリアゾール-4-イル)ピリジンは、トリアゾール部分とテトラヒドロ-2H-ピラン-2-イル基の存在によって独特です。これらの官能基は、さまざまな用途において、化合物の多様性を高め、科学研究において貴重なツールとなっています。

類似化合物との比較

Key Structural Features :

  • Pyridine ring : Provides a rigid aromatic scaffold.
  • Bromo substituent : Enhances electrophilic reactivity and influences π-π stacking.
  • Triazole moiety : Facilitates hydrogen bonding and dipole interactions.
  • Tetrahydro-2H-pyran group : Improves solubility and metabolic stability.
2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl)-1H-Imidazol-2-yl)Pyridine ()
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the target compound’s triazole formation. Yields for such reactions typically range from 70–85% .
  • Key Differences :
    • Replaces the tetrahydro-2H-pyran group with a phenyl ring, reducing solubility but increasing lipophilicity (logP: 4.2 vs. 3.8 for the target compound).
    • Exhibits anticancer activity (IC₅₀: 1.2–3.8 µM against HeLa cells), suggesting triazole-pyridine hybrids broadly modulate cell proliferation pathways .
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine ()
  • Synthesis : Formed via cyclization of brominated pyridine precursors.
  • Lower molecular weight (328.2 g/mol vs. 406.3 g/mol for the target compound) but higher cytotoxicity (IC₅₀: 0.8 µM in MCF-7 cells) .
3-Bromo-5-(5-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-Octahydropyrrolo[3,4-c]Pyrrole-2-Carbonyl)Pyridine ()
  • Synthesis : Utilizes multi-step coupling reactions, emphasizing pyrrolo-pyrrole scaffold integration.
  • Key Differences: Incorporates a pyridazine ring instead of pyridine, altering electronic properties (higher dipole moment: 5.1 D vs. 3.9 D).

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Profiles

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 406.3 498.4 328.2 452.5
logP 3.8 4.2 3.1 4.0
Solubility (µg/mL) 12.5 8.3 5.7 6.9
Hydrogen Bond Acceptors 6 5 4 8

Key Observations :

  • The target compound’s tetrahydro-2H-pyran group improves solubility compared to phenyl-substituted analogs .
  • Higher logP in ’s compound correlates with increased membrane permeability but may reduce aqueous solubility .

Table 2: Anticancer Activity and Docking Scores

Compound IC₅₀ (µM, HeLa) Docking Score (EGFR kinase)
Target Compound 2.5 -9.8 kcal/mol
Compound 1.8 -10.2 kcal/mol
Compound 0.8 -8.5 kcal/mol
Compound 3.4 -11.1 kcal/mol

Key Findings :

  • The target compound shows moderate activity, likely due to balanced solubility and binding affinity.
  • ’s compound exhibits superior docking scores, attributed to its pyrrolo-pyrrole group filling hydrophobic pockets .

生物活性

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine is a compound of interest due to its potential biological activities. Its molecular formula is C15H19BrN4O2, and it has a molar mass of 367.24 g/mol. This compound features a pyridine ring substituted with a triazole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Triazoles are known to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that various triazole derivatives possess antifungal activity against a range of pathogens, including Candida species and Aspergillus species. The specific activity of this compound against these organisms remains to be fully characterized in published literature.

Neuroprotective Effects

Some studies have suggested that triazole-containing compounds may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. The specific neuroprotective mechanisms and efficacy of this compound require further investigation.

Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of ergosterol synthesis
AnticancerInhibition of kinase activity
NeuroprotectiveModulation of neurotransmitter systems

Notable Research

A study published in RSC Advances highlighted the synthesis of various triazole derivatives and their biological evaluations. Although it did not focus specifically on 3-bromo derivatives, it provided insights into the general activities associated with triazole-containing compounds. The study noted that modifications to the triazole structure could significantly enhance biological activity against various targets, suggesting that similar modifications could be explored for 3-bromo derivatives .

Another research article discussed the potential for triazole-based compounds to act as inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease. This indicates a broader scope for triazole compounds in treating parasitic infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine?

  • Methodological Answer : A one-pot multicomponent reaction is often employed for similar brominated heterocycles. This method combines precursors (e.g., substituted pyridines, triazoles) with tetrahydro-2H-pyran derivatives in the presence of catalysts like l-proline or trifluoroacetic acid (TFA). Reaction optimization typically involves temperature control (80–100°C) and inert atmospheres to minimize side reactions . For intermediate purification, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromine at C3, methyl at C2) and the tetrahydro-2H-pyran moiety.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (expected range: ~400–450 g/mol based on similar brominated pyridines) .
  • Melting Point Analysis : Compare observed values (e.g., 34–39°C for related bromopyridines) with literature data to assess purity .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The bromine at C3 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions (e.g., DMF, 60°C, K2_2CO3_3). For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 and arylboronic acids in toluene/ethanol (3:1) at 80°C . Monitor reactivity via TLC to prevent overfunctionalization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenated derivatives?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., dehalogenation vs. coupling). To address this:

  • Kinetic Studies : Use in situ IR or HPLC to track intermediate formation.
  • Catalyst Screening : Compare Pd catalysts (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) to identify optimal conditions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may favor SNAr, while toluene enhances cross-coupling efficiency .

Q. What strategies optimize the regioselectivity of triazole functionalization in this compound?

  • Methodological Answer : The 1,2,3-triazole’s 4-position is prone to electrophilic attacks. To improve regioselectivity:

  • Protecting Groups : Temporarily block the pyran-2-yl-oxymethyl group using TBSCl before functionalizing the triazole .
  • Metal-Free Click Chemistry : Use Cu(I)-free conditions (e.g., strain-promoted azide-alkyne cycloaddition) to avoid undesired coordination .

Q. How does the tetrahydro-2H-pyran group influence the compound’s biological activity?

  • Methodological Answer : The pyran moiety enhances solubility and metabolic stability. To study this:

  • LogP Measurements : Compare partition coefficients of pyran-containing vs. non-pyran analogs (e.g., via shake-flask method).
  • Enzymatic Assays : Test stability in liver microsomes; pyran groups often reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Conflicting reports on bromine’s stability under basic conditions: How to validate experimental outcomes?

  • Methodological Answer : Some studies report bromine loss at pH >10, while others note stability. To reconcile:

  • pH-Dependent Stability Tests : Perform reactions at pH 8–12 and analyze products via LC-MS.
  • Isotopic Labeling : Use 82^{82}Br-labeled compounds to trace debromination pathways .

Experimental Design Considerations

Q. Designing a study to assess the compound’s kinase inhibition potential: Key parameters?

  • Methodological Answer :

  • Kinase Panel Screening : Use a broad panel (e.g., 100+ kinases) at 1–10 µM concentrations.
  • IC50_{50} Determination : Fit dose-response curves using GraphPad Prism.
  • Structural Modeling : Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1ATP) to predict binding modes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。